molecular formula C10H8O2 B14065816 Phenyl buta-2,3-dienoate CAS No. 102690-46-0

Phenyl buta-2,3-dienoate

Cat. No.: B14065816
CAS No.: 102690-46-0
M. Wt: 160.17 g/mol
InChI Key: CPYBXSHIXXYEPA-UHFFFAOYSA-N
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Description

Phenyl buta-2,3-dienoate is an organic compound characterized by the presence of a phenyl group attached to a buta-2,3-dienoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various synthetic applications.

Preparation Methods

Phenyl buta-2,3-dienoate can be synthesized through several methods. One common approach involves the phosphine-catalyzed cycloaddition of buta-2,3-dienoates with other compounds. For instance, the reaction of ethyl buta-2,3-dienoate with phenyl groups in the presence of phosphine catalysts can yield this compound . Industrial production methods often involve similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Phenyl buta-2,3-dienoate undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. In the presence of phosphine catalysts, it can participate in [3 + 2] cycloaddition reactions with electrophiles, leading to the formation of highly functionalized carbo- and heterocycles . Common reagents used in these reactions include phosphines and electron-deficient alkenes.

Comparison with Similar Compounds

Phenyl buta-2,3-dienoate can be compared with other similar compounds such as ethyl buta-2,3-dienoate and tert-butyl buta-2,3-dienoate. While these compounds share the buta-2,3-dienoate core, the presence of different substituents (phenyl, ethyl, tert-butyl) imparts unique reactivity and applications. For example, this compound is particularly useful in the synthesis of complex cyclic structures due to the stabilizing effect of the phenyl group .

Properties

CAS No.

102690-46-0

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-8H,1H2

InChI Key

CPYBXSHIXXYEPA-UHFFFAOYSA-N

Canonical SMILES

C=C=CC(=O)OC1=CC=CC=C1

Origin of Product

United States

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